(R)-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
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Description
“®-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one” is a compound that belongs to the class of organic compounds known as azepines . Azepines are compounds containing a seven-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of azepine derivatives has been a topic of interest in recent years. There are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds . A novel silyl radical-induced cascade silylation/cyclization of 1,7-dienes has been realized employing readily available hydrosilanes as a silicon source and Cu (I) salt as a catalyst .Molecular Structure Analysis
The molecular structure of “®-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one” is complex. The configuration at the C=N double bond was determined by X-ray crystallography . The compound contains a seven-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “®-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one” are diverse. A novel silyl radical-induced cascade silylation/cyclization of 1,7-dienes has been realized . This protocol introduces diverse silicon fragments into a challenging 7-membered ring structure .Future Directions
The future directions for the study of “®-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. There is unflagging interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Properties
CAS No. |
608148-60-3 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(3R)-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-9-6-5-7-3-1-2-4-8(7)11-10(9)13/h1-4,9,12H,5-6H2,(H,11,13)/t9-/m1/s1 |
InChI Key |
RSSWVPLBWNPQEQ-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2NC(=O)[C@@H]1O |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1O |
Origin of Product |
United States |
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